molecular formula C16H16ClN5O2 B2748094 8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-97-6

8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2748094
M. Wt: 345.79
InChI Key: AUZHSLGNJBHHAD-UHFFFAOYSA-N
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Description

Purine derivatives are a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . They have received a great deal of attention due to their biological activities such as antimalarial activity .


Synthesis Analysis

A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN or palladium catalyzed cross-coupling with Zn (CN) 2 . The cyanation of less reactive 2-chloropurines required harsh reaction conditions or a transition-metal ™ catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined based on their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .

Scientific Research Applications

Chemical Interactions and DNA Modification

Research on related imidazo purine derivatives has shown their ability to interact with DNA, suggesting applications in studying DNA damage, repair mechanisms, and the biological effects of environmental chemicals. For instance, studies have identified DNA modifications by alkylating agents derived from vinyl chloride, an application relevant in understanding chemical carcinogenesis (Green & Hathway, 1978).

Kinase Inhibition for Therapeutic Targeting

Imidazo purine derivatives have been identified as potent inhibitors of specific kinases, such as lck kinase, highlighting their potential in the development of targeted therapies for diseases like cancer and autoimmune disorders (Snow et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of imidazo purine derivatives offer insights into the chemical properties and reactivity of these compounds, facilitating their application in medicinal chemistry and drug design (Simo, Rybár, & Alföldi, 1998).

Serotonin Receptor Activity

Studies on derivatives of imidazo purines have explored their activity on serotonin receptors, suggesting applications in developing treatments for psychiatric disorders such as depression and anxiety (Zagórska et al., 2015).

Novel Drug Discovery

Research into the structural variations of imidazo purine derivatives has been directed towards discovering new therapeutic agents, particularly as antagonists for specific adenosine receptors. This research direction is crucial for developing novel drugs for treating cardiovascular diseases, inflammatory conditions, and neurological disorders (Baraldi et al., 2005).

Safety And Hazards

The safety and hazards of similar compounds are regulated by the CLP Regulation which ensures that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labelling of chemicals .

Future Directions

Future research could focus on the synthesis of new compounds of this series, including potentially biologically active ones . Further functional manipulations of the cyano group could allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .

properties

IUPAC Name

6-(4-chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(8-9-22(12)15)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZHSLGNJBHHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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